molecular formula C16H23FN2O2 B4172096 N-(4-fluorophenyl)-N'-octylethanediamide

N-(4-fluorophenyl)-N'-octylethanediamide

Cat. No. B4172096
M. Wt: 294.36 g/mol
InChI Key: GGGAUKJMGVJEEA-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N'-octylethanediamide, commonly known as FTOH, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the perfluoroalkyl substances (PFAS) family, which are widely used in various industrial and consumer products. FTOH has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in different fields.

Mechanism of Action

The mechanism of action of FTOH is not fully understood, but it is believed to involve interactions with various cellular and molecular targets. FTOH has been shown to bind to proteins, lipids, and other biomolecules, which can affect their structure and function. FTOH has also been shown to disrupt cellular membranes and alter ion channel activity, which can affect cellular signaling and metabolism.
Biochemical and Physiological Effects:
FTOH has been shown to have various biochemical and physiological effects, including altering lipid metabolism, inducing oxidative stress, and affecting immune function. FTOH has also been shown to accumulate in various tissues, including the liver, kidneys, and lungs, which can lead to toxicity and adverse health effects.

Advantages and Limitations for Lab Experiments

FTOH has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, FTOH also has some limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on FTOH, including investigating its potential as a drug delivery agent, developing new methods for synthesizing and purifying FTOH, and studying its interactions with various cellular and molecular targets. Additionally, further research is needed to understand the potential health effects of FTOH exposure and to develop strategies for mitigating its environmental impact.

Scientific Research Applications

FTOH has been extensively studied for its potential applications in different fields, including environmental science, material science, and biomedical research. In environmental science, FTOH has been used as a tracer for identifying sources and pathways of N-(4-fluorophenyl)-N'-octylethanediamide contamination in water and soil. In material science, FTOH has been used as a building block for developing novel polymers with unique properties. In biomedical research, FTOH has been investigated for its potential as a drug delivery agent and as a tool for studying protein-ligand interactions.

properties

IUPAC Name

N'-(4-fluorophenyl)-N-octyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-2-3-4-5-6-7-12-18-15(20)16(21)19-14-10-8-13(17)9-11-14/h8-11H,2-7,12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGAUKJMGVJEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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